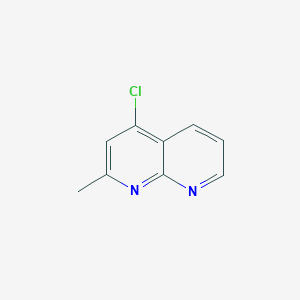

4-Chloro-2-methyl-1,8-naphthyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAARUOUJJHNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696413 | |

| Record name | 4-Chloro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-96-3 | |

| Record name | 4-Chloro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Methyl 1,8 Naphthyridine and Its Precursors

General Strategies for 1,8-Naphthyridine (B1210474) Core Synthesis

Several named reactions, traditionally used for the synthesis of quinolines, have been successfully adapted for the preparation of the 1,8-naphthyridine core. The choice of starting material, typically a substituted aminopyridine, dictates the final substitution pattern of the naphthyridine product. Key methods include the Friedländer, Gould-Jacobs, Combes, and Conrad-Limpach reactions. nih.govekb.eg

The Friedländer synthesis is one of the most effective and widely used methods for constructing the 1,8-naphthyridine ring system. nih.govekb.eg It involves the base- or acid-catalyzed condensation of an o-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. organic-chemistry.org For 1,8-naphthyridine synthesis, the typical precursor is 2-aminonicotinaldehyde or a related ketone. nih.govrsc.org

A straightforward and high-yielding approach to 2-substituted-1,8-naphthyridines is the condensation of 2-aminonicotinaldehyde with various ketones. nih.govrsc.org For instance, the reaction of 2-aminonicotinaldehyde with acetone (B3395972) produces 2-methyl-1,8-naphthyridine, a direct precursor to the target compound's backbone. nih.gov This reaction can be optimized using various catalysts and reaction conditions to achieve excellent yields. nih.govacs.org The reaction proceeds through an initial aldol-type condensation to form a chalcone-like intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic 1,8-naphthyridine ring.

A study demonstrated the gram-scale synthesis of 2-methyl-1,8-naphthyridine in water, highlighting a green chemistry approach. nih.gov The reaction between 2-aminonicotinaldehyde and acetone was catalyzed by choline (B1196258) hydroxide (B78521) (ChOH), an inexpensive and biocompatible ionic liquid. nih.govacs.org

Table 1: Optimization of 2-methyl-1,8-naphthyridine Synthesis via Friedländer Condensation

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | None | 50 | 12 | No Reaction |

| 2 | None | H₂O | 50 | 12 | No Reaction |

| 3 | ChOH (1) | None | 50 | 12 | 15 |

| 4 | ChOH (1) | H₂O | Room Temp. | 12 | 80 |

| 5 | ChOH (1) | H₂O | 50 | 6 | 99 |

Data sourced from ACS Omega. nih.govacs.org

This methodology can be extended to a variety of cyclic and acyclic carbonyl compounds, providing access to a wide range of substituted 1,8-naphthyridines with excellent yields, often exceeding 90%. acs.org

The use of ionic liquids (ILs) as both catalysts and reaction media for the Friedländer synthesis of 1,8-naphthyridines has gained significant attention as an environmentally friendly alternative to traditional methods that often require hazardous and expensive catalysts. prepchem.com Basic ionic liquids have shown remarkable catalytic activity, promoting the reaction with high efficiency and yield. prepchem.com

One study investigated several basic ionic liquids for the condensation of 2-aminonicotinaldehyde with α-methylene carbonyl compounds. prepchem.com The ionic liquid [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) was identified as a superior catalyst and solvent. prepchem.com The reactions were typically carried out by heating a mixture of the substrates in the ionic liquid. prepchem.com

Table 2: Ionic Liquid-Catalyzed Synthesis of 1,8-Naphthyridine Derivatives

| Carbonyl Compound | Product | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | 2,3,4,5-Tetrahydroacridine[c] nih.govrsc.orgnaphthyridine | 80 | 24 | 76 |

| 2-Methylcyclohexanone | 5-Methyl-2,3,4,5-tetrahydroacridine[c] nih.govrsc.orgnaphthyridine | 80 | 24 | 65 |

| Acetophenone | 2-Phenyl-1,8-naphthyridine | 50 | 24 | 93 |

| 2-Phenylacetophenone | 2,3-Diphenyl-1,8-naphthyridine | 50 | 24 | 96 |

Data sourced from ACS Omega. prepchem.com

A key advantage of this method is the reusability of the ionic liquid catalyst, which can be recovered by simple extraction and reused multiple times without a significant loss in activity, making the process more sustainable. prepchem.com

The Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinolines, which can be adapted to produce 4-hydroxy-1,8-naphthyridines (which exist in tautomeric equilibrium with 1,8-naphthyridin-4-ones). ekb.egwikipedia.org The reaction involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. ekb.egwikipedia.org

The mechanism begins with the nucleophilic substitution of the ethoxy group of EMME by the amino group of 2-aminopyridine (B139424). wikipedia.org The resulting intermediate, a diethyl-N-(2-pyridyl)aminomethylenemalonate, then undergoes a high-temperature intramolecular cyclization, typically in a high-boiling solvent like diphenyl ether, to form the fused ring system. ekb.egwikipedia.org Subsequent hydrolysis and decarboxylation of the ester group at the 3-position can yield the corresponding 4-hydroxy-1,8-naphthyridine. wikipedia.org

For the synthesis of a precursor to 4-chloro-2-methyl-1,8-naphthyridine, this method would ideally start with 2-amino-6-methylpyridine (B158447) to build the desired substitution pattern, though this specific application is less commonly cited than the Conrad-Limpach approach. The general reaction using a 6-substituted-2-aminopyridine proceeds as follows:

Step 1: Condensation: 6-Substituted-2-aminopyridine reacts with EMME to form diethyl-N-(6-substituted-2-pyridyl)aminomethylenemalonate. ekb.eg

Step 2: Thermal Cyclization: The intermediate is heated to approximately 250°C in a high-boiling solvent, leading to ring closure and the formation of ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. ekb.eg

The Combes reaction provides a route to 2,4-disubstituted quinolines and can be applied to the synthesis of 1,8-naphthyridines. nih.govwikipedia.org This acid-catalyzed reaction involves the condensation of an arylamine (or aminopyridine) with a 1,3-diketone. wikipedia.orgresearchgate.net

The mechanism initiates with the formation of a Schiff base from the reaction of the aminopyridine with one of the carbonyl groups of the diketone. wikipedia.org This intermediate tautomerizes to an enamine, which then undergoes an acid-catalyzed intramolecular electrophilic attack on the pyridine (B92270) ring, followed by dehydration to yield the aromatic naphthyridine core. wikipedia.org

A specific application for the 1,8-naphthyridine system involves the reaction of 2,6-diaminopyridine (B39239) with various 1,3-diketones in the presence of polyphosphoric acid (PPA) to synthesize 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives. ekb.eg To obtain the 2,4-dimethyl-1,8-naphthyridine (B12115749) scaffold, one would react 2-aminopyridine with acetylacetone (B45752) (pentane-2,4-dione). The acid catalyst facilitates the cyclization to form the final product.

The Conrad-Limpach synthesis is another powerful method for preparing 4-hydroxyquinolines, which is readily adaptable for the synthesis of 4-hydroxy-1,8-naphthyridines (1,8-naphthyridin-4-ones). ekb.egwikipedia.org This reaction involves the condensation of an aminopyridine with a β-ketoester, such as ethyl acetoacetate (B1235776). ekb.egwikipedia.org The reaction conditions determine the regiochemical outcome, leading to either the Conrad-Limpach product (4-one) or the Knorr product (2-one). ekb.eg

To synthesize the key precursor 2-methyl-1,8-naphthyridin-4(1H)-one, 2-aminopyridine is reacted with ethyl acetoacetate. The reaction proceeds through two main stages:

Condensation: At lower temperatures (below 100°C), the amino group of 2-aminopyridine attacks the keto group of ethyl acetoacetate to form a crotonate intermediate. ekb.eg

Cyclization: The crotonate is then heated at high temperatures (around 250°C) in a high-boiling inert solvent like mineral oil or diphenyl ether to induce thermal cyclization, affording the 4-hydroxy-2-methyl-1,8-naphthyridine. ekb.egwikipedia.orgnih.gov

One documented procedure for a related compound, 2,7-dimethyl-1,8-naphthyridine-4(1H)-one, involves reacting 2-amino-6-methylpyridine with ethyl acetoacetate in the presence of polyphosphoric acid, followed by a high-temperature ring transformation of the resulting pyridopyrimidinone intermediate in paraffin (B1166041) oil. ekb.eg This illustrates the viability of the Conrad-Limpach approach for obtaining the necessary 2-methyl-1,8-naphthyridin-4-ol precursor. The final step to obtain the target compound, this compound, involves the chlorination of this 4-hydroxy precursor, typically using a reagent like phosphorus oxychloride (POCl₃). nih.govresearchgate.net

Niementowski Reaction

The Niementowski reaction is a classical method for the synthesis of γ-hydroxyquinoline derivatives through the condensation of anthranilic acids with ketones or aldehydes. wikipedia.org While primarily known for quinoline (B57606) synthesis, its principles can be adapted for the formation of naphthyridine rings. In this context, a substituted 2-aminonicotinic acid would react with a suitable carbonyl compound. For instance, the reaction of 2-aminonicotinic acid with a compound containing a methyl ketone functionality could theoretically lead to a 2-methyl-4-hydroxy-1,8-naphthyridine derivative. This hydroxy-naphthyridine can then serve as a precursor for the target chloro-compound. The reaction is often carried out at elevated temperatures, and variations have been developed to improve yields and reaction conditions, such as using a catalytic amount of base or polyphosphoric acid. wikipedia.org

Pfitzinger-Borsche Reaction

The Pfitzinger-Borsche reaction provides a route to substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction's utility has been extended to the synthesis of various heterocyclic systems. While not a direct route to 1,8-naphthyridines, the underlying principle of condensing an activated amino-keto or amino-acid derivative with a carbonyl compound is a cornerstone of heterocyclic chemistry. The reaction mechanism involves the initial hydrolysis of isatin to an amino keto-acid, which then condenses with the carbonyl compound to form an imine or enamine, followed by cyclization and dehydration to yield the quinoline ring. wikipedia.org The adaptation of this reaction to aza-analogs of isatin could potentially offer a pathway to naphthyridine carboxylic acids, which can be further functionalized.

Vilsmeier-Haack Cyclization in Naphthyridine Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org This reaction can also be employed to effect cyclization and build heterocyclic rings. A notable application is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide. researchgate.netresearchgate.net In this process, the Vilsmeier reagent not only acts as a formylating agent but also facilitates the cyclization of the acetamide (B32628) derivative onto the pyridine ring, followed by chlorination. This method directly introduces a chlorine atom onto the naphthyridine ring system, which can be a strategic advantage in certain synthetic designs. The resulting 2-chloro-3-formyl-1,8-naphthyridine can then undergo further transformations. researchgate.net

One-Pot Methods for Naphthyridine Derivatives

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot reactions where multiple reaction steps are carried out in a single reaction vessel. Several one-pot methodologies for the synthesis of 1,8-naphthyridine derivatives have been reported. nih.govresearchgate.netresearchgate.net These methods often involve multicomponent reactions, combining starting materials like 2-aminopyridines, aldehydes, and active methylene (B1212753) compounds in the presence of a catalyst. organic-chemistry.org For example, a three-component condensation of a substituted 2-aminopyridine, an aldehyde, and malononitrile (B47326) or a cyanoacetate (B8463686) ester can yield functionalized 1,8-naphthyridines in a single step. organic-chemistry.org Another approach involves the dimetalation of an N-2-pyridylpivalamide followed by reaction with a β-alkoxyacrolein derivative. researchgate.net Such one-pot syntheses offer advantages in terms of reduced workup procedures, savings in time and resources, and often lead to high yields of the desired products. nih.govresearchgate.net

Targeted Synthesis of this compound

Once the 1,8-naphthyridine core is established, or concurrently with its formation, specific functionalization is required to obtain this compound. This can be achieved through two primary strategies: late-stage chlorination of a pre-formed naphthyridine precursor or direct incorporation of the chlorine atom during the ring synthesis.

Approaches Involving Chlorination of Naphthyridine Precursors

A common and effective route to this compound involves the chlorination of a suitable naphthyridine precursor, most notably 2-methyl-1,8-naphthyridin-4-ol (also known as 2-methyl-1,8-naphthyridin-4-one). This hydroxy precursor can be synthesized via the Friedländer annulation, a condensation reaction between a 2-aminonicotinaldehyde or a related derivative and a compound containing an active methylene group, such as a ketone. For instance, the reaction of 2-aminonicotinaldehyde with acetone can yield 2-methyl-1,8-naphthyridine, which can then be oxidized to the 4-hydroxy derivative. nih.gov

The subsequent conversion of the 4-hydroxy group to a chloro group is a standard transformation in heterocyclic chemistry. This is typically achieved by treating the 2-methyl-1,8-naphthyridin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction proceeds through the formation of a reactive intermediate that is then displaced by a chloride ion.

Table 1: Chlorination of 2-methyl-1,8-naphthyridin-4-ol

| Precursor | Reagent | Product |

| 2-methyl-1,8-naphthyridin-4-ol | Phosphorus oxychloride (POCl₃) | This compound |

| 2-methyl-1,8-naphthyridin-4-ol | Thionyl chloride (SOCl₂) | This compound |

Direct Synthesis Routes Incorporating Chlorine

An alternative strategy involves the incorporation of the chlorine atom at an earlier stage of the synthesis, potentially during the construction of the naphthyridine ring itself. The Vilsmeier-Haack reaction, as mentioned earlier, provides a direct route to chloro-substituted naphthyridines. researchgate.net By carefully choosing the starting materials and reaction conditions, it is possible to direct the chlorination to the desired position. For example, a suitably substituted pyridine derivative could be designed to undergo a Vilsmeier-Haack cyclization that directly yields a 4-chloro-1,8-naphthyridine (B1589900) skeleton. Subsequent introduction of the methyl group at the 2-position, or the use of a starting material already containing this feature, would complete the synthesis. This approach can be more atom-economical and may involve fewer synthetic steps compared to the chlorination of a pre-formed hydroxy-naphthyridine.

Synthesis of 4-Chloro-2,7-dimethyl-1,8-naphthyridine (B8752282) as a Related Example

The synthesis of 4-Chloro-2,7-dimethyl-1,8-naphthyridine serves as an important illustrative example in the broader context of substituted 1,8-naphthyridine chemistry. This compound is a precursor for various other functionalized naphthyridines. For instance, it can be converted to 2,7-dimethyl-4-methoxy-1,8-naphthyridine in a high yield of 90% by treatment with solid potassium hydroxide in a methanolic solution at 80°C for four hours. nih.gov This subsequent reaction highlights the utility of the chloro-substituted naphthyridine as a versatile intermediate for introducing other functional groups. nih.gov The synthesis of 4-chloro-2,7-dimethyl-1,8-naphthyridine itself is a key step that enables the creation of a library of derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Table 1: Synthesis of 2,7-Dimethyl-4-methoxy-1,8-naphthyridine from 4-Chloro-2,7-dimethyl-1,8-naphthyridine

| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield |

| 4-Chloro-2,7-dimethyl-1,8-naphthyridine | Potassium Hydroxide (KOH) | Methanol | 80°C | 4 h | 2,7-Dimethyl-4-methoxy-1,8-naphthyridine | 90% |

Data sourced from Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. nih.gov

Synthetic Considerations and Challenges in Achieving Regioselectivity

A significant challenge in the synthesis of substituted 1,8-naphthyridines, particularly via the Friedlander reaction, is achieving regioselectivity. The Friedlander synthesis, which involves the condensation of an o-aminoaromatic aldehyde with a compound containing an α-methylene group, can lead to multiple isomers when unsymmetrical ketones are used. nih.govorganic-chemistry.org

The choice of catalyst and reaction conditions plays a pivotal role in directing the cyclization to yield the desired regioisomer. For example, the use of certain basic ionic liquids, such as [Bmmim][Im], has been shown to provide excellent yields of single products when reacting 2-amino-3-pyridinecarboxaldehyde (B47744) with unsymmetrical ketones, demonstrating high regioselectivity. nih.gov Similarly, the organic base 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been identified as a highly reactive and regioselective catalyst for preparing 2-substituted 1,8-naphthyridines from methyl ketones. organic-chemistry.org Research has shown that regioselectivity can be further enhanced by the slow addition of the methyl ketone substrate to the reaction mixture. organic-chemistry.org These findings underscore the critical importance of catalyst selection and process optimization in overcoming the challenge of regioselectivity in 1,8-naphthyridine synthesis.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,8-naphthyridine derivatives to reduce environmental impact. Traditional methods often rely on hazardous organic solvents, high temperatures, and expensive or toxic catalysts. nih.gov Modern approaches seek to address these drawbacks.

A significant advancement is the use of water as a reaction solvent for the Friedlander reaction. nih.govrsc.orgrsc.org Water is a desirable solvent from a green chemistry perspective due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of 2-methyl-1,8-naphthyridine, a precursor to the target compound, has been successfully achieved in water. nih.gov

The development of novel catalytic systems is another cornerstone of green 1,8-naphthyridine synthesis.

Choline hydroxide (ChOH) , a biocompatible and inexpensive ionic liquid, has been used as a metal-free catalyst for the gram-scale synthesis of 1,8-naphthyridines in water, achieving excellent yields. nih.govacs.org This system avoids the use of hazardous metal catalysts and organic solvents. nih.gov

Basic ionic liquids like [Bmmim][Im] have been employed as both the catalyst and the solvent, streamlining the reaction and workup process. nih.gov

Ultrasonic irradiation offers an alternative energy source that can accelerate reactions, leading to improved rates and yields under environmentally benign conditions compared to traditional heating. ekb.eg

The use of dimethyl sulfoxide (B87167) (DMSO) as a methylation reagent provides a transition-metal-free method for the α-methylation of 1,8-naphthyridines, presenting a convenient and environmentally friendly source of a methyl group. rsc.org

These green chemistry strategies not only make the synthesis of 1,8-naphthyridine scaffolds more sustainable but also often lead to higher efficiency and simpler purification processes. nih.govekb.eg

Table 2: Comparison of Green Synthesis Methods for 1,8-Naphthyridine Derivatives

| Method | Key Feature | Catalyst/Solvent System | Advantages |

| Aqueous Friedlander Reaction | Use of water as solvent | Choline Hydroxide / Water | Metal-free, non-toxic, excellent yields, scalable |

| Ionic Liquid Catalysis | Dual catalyst and solvent role | [Bmmim][Im] | High regioselectivity, simple workup |

| Sonochemistry | Ultrasonic irradiation | N/A | Improved reaction rates and yields, energy efficient |

| Transition-Metal-Free Methylation | Alternative methyl source | DMSO | Avoids transition metals, environmentally friendly carbon source |

Data sourced from multiple studies on green synthesis. nih.govnih.govekb.egrsc.org

Reactivity and Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chlorine atom at the 4-position of 4-chloro-2-methyl-1,8-naphthyridine is activated towards nucleophilic aromatic substitution (SNAr). rsc.orglibretexts.org This reactivity is a cornerstone of its utility as a synthetic intermediate. The electron-withdrawing effect of the adjacent nitrogen atom in the pyridine (B92270) ring facilitates the attack of nucleophiles at this position. libretexts.org A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion, leading to the formation of diverse 4-substituted-2-methyl-1,8-naphthyridine derivatives. rsc.orgresearchgate.net The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can be effectively coupled with various aryl and heteroaryl boronic acids to synthesize 4-aryl- and 4-heteroaryl-2-methyl-1,8-naphthyridines. organic-chemistry.orgresearchgate.net This reaction is widely used to construct biaryl structures, which are prevalent in many biologically active molecules. libretexts.orgnih.gov The catalytic cycle involves the oxidative addition of the chloro-naphthyridine to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgresearchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction allows for the direct amination of the 4-position of this compound with a wide range of primary and secondary amines. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial for the efficiency and broad scope of this reaction. wikipedia.org The products, 4-amino-2-methyl-1,8-naphthyridine derivatives, are important substructures in many pharmacologically active compounds.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can undergo Sonogashira coupling to introduce an alkynyl group at the 4-position. This reaction is valuable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as precursors for more complex molecular architectures. libretexts.org

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 4-Chloro-2-methyl-1,8-naphthyridine and its Derivatives

X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline compounds, offering unparalleled detail about bond lengths, bond angles, and the spatial arrangement of atoms.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, collectively dictate the physical properties of the solid material. In derivatives of related heterocyclic systems, such as quinolones, intermolecular interactions like C–H•••O and C–H•••Cl hydrogen bonds have been observed to create two-dimensional layered structures. nih.gov Dispersive forces are also noted to be significant in these intermolecular interactions. nih.gov For naphthyridine derivatives, similar interactions, including hydrogen bonding and π-π stacking, are anticipated to play a crucial role in their crystal packing. The nitrogen atoms in the naphthyridine rings can act as hydrogen bond acceptors, while the planar aromatic rings can engage in π-π stacking, where the electron-rich π systems of adjacent molecules align.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and structure of molecules in solution.

Complete assignments of ¹H and ¹³C NMR spectra are fundamental for the structural confirmation of naphthyridine derivatives. lew.ro In the ¹H NMR spectrum of the parent 1,8-naphthyridine (B1210474), the protons on the pyridine (B92270) rings exhibit distinct chemical shifts. chemicalbook.com For 4-methyl-1,8-naphthyridine, the methyl protons introduce a characteristic signal. chemicalbook.com In the case of this compound, the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methyl group would influence the chemical shifts of the aromatic protons. The proton-proton coupling patterns observed in COSY spectra are instrumental in assigning the signals to specific protons on the naphthyridine ring. lew.ro

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. Techniques such as DEPT and HETCOR (or HMQC) are used to distinguish between quaternary, CH, CH₂, and CH₃ carbons and to correlate the carbon signals with their directly attached protons, respectively, allowing for an unambiguous assignment of the carbon spectrum. lew.ro For a related compound, 2,4-dimethyl-5-amino-benzo[b] lew.rolibretexts.orgnaphthyridine, the non-quaternary carbons were identified at specific chemical shifts, and HETCOR spectra were used to correlate proton and carbon signals. lew.ro

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound Name | ¹H NMR Data | ¹³C NMR Data |

|---|---|---|

| This compound | Specific shifts depend on solvent and instrument frequency. Aromatic protons typically appear in the 7-9 ppm region. The methyl protons would appear as a singlet in the upfield region. | Expected to show 9 distinct signals corresponding to the 9 carbon atoms. Chemical shifts would be influenced by the chloro and methyl substituents. |

| 1,8-Naphthyridine | Available spectral data. chemicalbook.com | Available spectral data. |

| 4-Methyl-1,8-naphthyridine | Available spectral data. chemicalbook.com | Available spectral data. chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The empirical formula for this compound is C₉H₇ClN₂, corresponding to a molecular weight of 178.62 g/mol . sigmaaldrich.com

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178, with a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable molecules or radicals. libretexts.org For this compound, potential fragmentation could involve the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or hydrogen cyanide (HCN) from the pyridine ring. The fragmentation of related nitrogen-containing heterocyclic compounds often shows the loss of HCN. The presence of a methyl group might also lead to the formation of a stable tropylium-like ion through rearrangement. The study of fragmentation patterns of related compounds, such as ketamine analogues, shows characteristic cleavages like α-cleavage and losses of small molecules. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed around 2850-3000 cm⁻¹. libretexts.org

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the naphthyridine ring system are expected in the 1400-1650 cm⁻¹ region. libretexts.org

C-Cl stretching: The carbon-chlorine stretching vibration is typically found in the fingerprint region, generally between 600 and 800 cm⁻¹. libretexts.org

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the rings and appear at lower frequencies.

In a study of a related napthyridine derivative, 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8-napthyridine-3-carboxylic acid, the solid-phase FTIR spectrum was recorded and analyzed with the aid of computational methods to assign the vibrational frequencies. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. masterorganicchemistry.com

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. Increased conjugation shifts these absorptions to longer wavelengths (a bathochromic or red shift). masterorganicchemistry.com

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. masterorganicchemistry.com

The specific position of the absorption maxima (λ_max) is influenced by the substituents on the naphthyridine core and the solvent used. The conjugated system of the naphthyridine rings is the primary chromophore. In a study on a similar derivative, the UV-Visible spectrum was recorded to measure the HOMO and LUMO energy gap. nih.gov The unique relationship between a substance and its UV-Vis spectrum makes it a valuable tool for characterization. mdpi.com

Antimicrobial Activity.dntb.gov.ua

The 1,8-naphthyridine scaffold is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being a notable early example. nih.gov The introduction of a chlorine atom at the C4 position and a methyl group at the C2 position of the 1,8-naphthyridine ring system serves as a crucial starting point for the synthesis of various derivatives with enhanced antimicrobial efficacy. These modifications influence the electronic and steric properties of the molecule, which in turn can affect its interaction with microbial targets. researchgate.net

Antibacterial Potentials.dntb.gov.uaresearchgate.net

Derivatives of this compound have demonstrated significant potential as antibacterial agents against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl ring have shown noteworthy activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with efficacy comparable to the standard drug ampicillin. nih.gov

In some cases, 1,8-naphthyridine derivatives themselves may not exhibit strong direct antibacterial action but can potentiate the activity of existing antibiotics. mdpi.com For example, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, a derivative, has been shown to enhance the effectiveness of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin (B1199960) against multi-resistant bacterial strains. mdpi.com This synergistic effect suggests a potential mechanism of inhibiting bacterial enzymes like DNA gyrase, which is also a target for fluoroquinolones. nih.gov

Research has also explored the synthesis of 1,8-naphthyridine-3-carboxylic acid amides, which have displayed good bactericidal action against E. coli and, to a lesser extent, S. aureus strains. nih.gov Additionally, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) has shown moderate activity against E. coli and high activity against Streptococcus pyogenes. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Test Organisms | Activity | Reference |

|---|---|---|---|

| Hydrazono and azo derivatives with a 4-chlorophenyl ring | B. subtilis, S. aureus, E. coli, P. aeruginosa | Comparable to ampicillin | nih.gov |

| 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant E. coli, P. aeruginosa, S. aureus | Potentiates fluoroquinolone activity | mdpi.com |

| 1,8-Naphthyridine-3-carboxylic acid amides | E. coli, S. aureus | Good bactericidal action against E. coli | nih.gov |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | E. coli, S. pyogenes | Moderate against E. coli, high against S. pyogenes | nih.gov |

Antifungal Potentials.researchgate.net

The antifungal properties of this compound derivatives have also been a subject of investigation. researchgate.netresearchgate.net Studies have shown that certain derivatives exhibit promising activity against various fungal pathogens. For example, hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl substituent have demonstrated significant antifungal activity against Aspergillus niger and Candida albicans, comparable to the standard antifungal agent griseofulvin. nih.gov

Furthermore, imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives have shown high activity against Candida metapsilosis and A. niger, with potency similar to that of penicillin and griseofulvin. nih.gov The structure-activity relationship studies suggest that the presence of electron-withdrawing groups, such as a chloro group, on an attached phenyl ring can enhance the antifungal activity of these compounds. researchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound Type | Test Organisms | Activity | Reference |

|---|---|---|---|

| Hydrazono and azo derivatives with a 4-chlorophenyl ring | Aspergillus niger, Candida albicans | Comparable to griseofulvin | nih.gov |

| Imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives | Candida metapsilosis, Aspergillus niger | High activity, comparable to penicillin and griseofulvin | nih.gov |

Anti-mycobacterial Activity

Research into the anti-mycobacterial potential of 1,8-naphthyridine derivatives has yielded promising results for the development of new treatments for tuberculosis. nih.govrsc.org Several synthesized 4-phenyl-1,8-naphthyridine derivatives incorporating a piperazino group have demonstrated significant activity against Mycobacterium tuberculosis H37Rv. nih.gov

In a recent study, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were designed and synthesized. nih.gov These compounds were evaluated for their in vitro effectiveness against M. tuberculosis H37Rv. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to ≤50 μg/mL. nih.gov Notably, one derivative, designated as ANA-12, exhibited prominent anti-tuberculosis activity with a MIC of 6.25 μg/mL. nih.govrsc.org Several other compounds in the series also showed moderate to good activity with MIC values of 12.5 μg/mL. nih.govrsc.org These active compounds also demonstrated low cytotoxicity against human embryonic kidney cells. rsc.org

Molecular docking studies have suggested that these compounds may exert their anti-mycobacterial effect by targeting the enoyl-ACP reductase (InhA) of M. tuberculosis. nih.govrsc.org

Table 3: Anti-mycobacterial Activity of Selected 1,8-Naphthyridine Derivatives

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 4-Phenyl-1,8-naphthyridine derivatives with a piperazino group | Mycobacterium tuberculosis H37Rv | Marked activity observed for several compounds. | nih.gov |

| 1,8-Naphthyridine-3-carbonitrile derivatives | Mycobacterium tuberculosis H37Rv | Compound ANA-12 showed a MIC of 6.25 μg/mL. Several others had MICs of 12.5 μg/mL. | nih.govrsc.org |

Anticancer / Antitumor Activity.nih.gov

The 1,8-naphthyridine nucleus is a key structural component in a number of compounds being investigated for their anticancer properties. tandfonline.com The planar nature of the fused ring system allows these molecules to intercalate with DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells. frontiersin.org Furthermore, modifications at various positions of the 1,8-naphthyridine ring can lead to compounds that inhibit crucial enzymes involved in cancer cell proliferation and survival. tandfonline.com

Inhibition of Tyrosine Kinases.dntb.gov.ua

Tyrosine kinases are a class of enzymes that play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them an important target for anticancer drug development. nih.govnih.gov

Derivatives of this compound have been explored for their potential to inhibit tyrosine kinases. The general structure of many tyrosine kinase inhibitors involves a heterocyclic ring system that can bind to the ATP-binding pocket of the enzyme. ebi.ac.uk The 1,8-naphthyridine scaffold can serve as such a heterocyclic system. By attaching various substituents to the this compound core, it is possible to design molecules that can specifically interact with the active site of a particular tyrosine kinase, thereby blocking its activity and inhibiting cancer cell growth.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation by managing DNA topology. nih.govnih.gov It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break. nih.gov Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells. nih.gov

Several 1,8-naphthyridine derivatives have been identified as inhibitors of topoisomerase II. tandfonline.com The planar structure of the 1,8-naphthyridine ring system is believed to facilitate the intercalation of these compounds into the DNA helix, thereby stabilizing the DNA-topoisomerase II complex and preventing the resealing of the DNA strands. This leads to the accumulation of double-strand breaks and cell death. The presence of the chloro and methyl groups on the this compound core can be further functionalized to enhance the binding affinity and inhibitory activity of these derivatives towards topoisomerase II.

Cytotoxic Effects against Various Cancer Cell Lines (e.g., MCF-7, HepG2, A549)

Derivatives of the 1,8-naphthyridine scaffold have been a focal point of anticancer research, with many exhibiting significant cytotoxic effects against a variety of cancer cell lines. nih.govnih.gov The search for novel molecules in targeted cancer therapy has led to the investigation of quinolines and naphthyridines as promising candidates. nih.govnih.gov

Research has shown that certain pyrazolo-naphthyridine derivatives display noteworthy antiproliferative activity. nih.gov For instance, compounds 5j and 5k were identified as the most active against HeLa and MCF-7 cells, with IC₅₀ values of 6.4 ± 0.45 and 2.03 ± 0.23 µM, respectively. nih.gov Similarly, some 1,8-naphthyridine derivatives have demonstrated good antitumor activity in breast cancer cells, with IC₅₀ values ranging from 1.47 to 35.3 µM. nih.gov

A study on a new 4-phenyl-1,8-naphthyridine derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, revealed powerful anti-proliferative activity on carcinoma cells, with IC₅₀ values comparable to established microtubule-disrupting drugs. nih.gov This compound was found to impair cell cycle progression, leading to an accumulation of cells in the G2/M phase, and to induce apoptosis through alterations in mitochondrial function. nih.gov

Furthermore, a series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their anticancer and anti-inflammatory potential. documentsdelivered.com Three of these derivatives, C-22, C-31, and C-34, showed high cytotoxicity against several cancer cell lines. documentsdelivered.com Specifically, a benzimidazole (B57391) derivative, se-182, exhibited significant dose-dependent cytotoxic effects against A549 (lung carcinoma), MCF-7 (breast carcinoma), HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma) cell lines. jksus.org The IC₅₀ values were particularly low for HepG2 and A549 cells, at 15.58 µM and 15.80 µM, respectively. jksus.org Another study reported that a benzimidazole-based compound, compound 3, showed significant cytotoxicity against MCF-7, HepG2, and DLD-1 cell lines with IC₅₀ values of 22.41 µM, 25.14 µM, and 41.97 µM, respectively. jksus.org

The following table summarizes the cytotoxic activity of various 1,8-naphthyridine derivatives against different cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo-naphthyridine (5k) | MCF-7 | 2.03 ± 0.23 | nih.gov |

| Pyrazolo-naphthyridine (5j) | HeLa | 6.4 ± 0.45 | nih.gov |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |

| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |

| Benzimidazole derivative (compound 3) | MCF-7 | 22.41 | jksus.org |

| Benzimidazole derivative (compound 3) | HepG2 | 25.14 | jksus.org |

| Benzimidazole derivative (compound 3) | DLD-1 | 41.97 | jksus.org |

Anti-inflammatory and Analgesic Propertiesnih.govrsc.org

The 1,8-naphthyridine framework is a constituent of various compounds that exhibit significant anti-inflammatory and analgesic activities. tandfonline.comnih.govnih.gov A novel series of 5-(alkylamino)-9-isopropyl tandfonline.comnih.govnih.govtriazolo[4,3-a] nih.govoncodesign-services.comnaphthyridine derivatives with a CONHR group at position 6 were synthesized and evaluated for their potential as analgesic and anti-inflammatory agents. nih.gov Several of these compounds (1c-g) demonstrated noteworthy anti-inflammatory properties in rat models. nih.gov In contrast, other derivatives (2b-d and 15) in the same study showed more pronounced analgesic effects, which were often accompanied by sedative effects in mice. nih.gov

Another study focused on the anti-inflammatory activity of a specific naphthyridine derivative, 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34). documentsdelivered.com This compound was found to potently inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models. documentsdelivered.com In an in vivo mouse model, C-34 significantly suppressed LPS-induced cytokine production and protected against endotoxin-induced lethality, highlighting its dual anti-inflammatory and anticancer potential. documentsdelivered.com The design and synthesis of novel quinolinone-3-aminoamides and their α-lipoic acid adducts have also been explored for their antioxidant and anti-inflammatory properties. acs.org

Antiviral Activitynih.govnih.govrsc.org

The broad biological activity of 1,8-naphthyridine derivatives extends to antiviral applications. tandfonline.comnih.govdntb.gov.ua One notable example is the synthesis of 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which has demonstrated potent and selective anti-HIV activity. nih.gov The mechanism of this activity is attributed to its ability to inhibit Tat-mediated transcription. nih.gov

Antihypertensive and Antiarrhythmic Propertiesnih.govnih.govrsc.org

Derivatives of 1,8-naphthyridine have been investigated for their potential cardiovascular effects, including antihypertensive and antiarrhythmic properties. nih.gov A series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives with various substitutions at positions 2 and 7 were synthesized and evaluated for antihypertensive activity. nih.gov Several of these compounds exhibited significant potency, with one derivative (compound 23) showing a particularly high pIC₅₀ value of 6.92. nih.gov Further investigation into the mechanism of action for selected compounds suggested that some may act as guanylate-cyclase inhibitors, while others appear to activate ATP-sensitive potassium channels. nih.gov

In a related area of research, a novel para-hydroxy[bis(ortho-morpholinylmethyl)]phenyl-1,4-DHP substituted compound was synthesized and shown to possess both antihypertensive and antiarrhythmic properties. nih.gov

Neurological Applications (e.g., Alzheimer's, Depression, MAO inhibitors)nih.govrsc.orgnih.govdrugdesign.orgnih.gov

The therapeutic potential of 1,8-naphthyridine derivatives extends to the central nervous system, with applications being explored for neurological conditions such as Alzheimer's disease and depression. tandfonline.comnih.gov A multitarget approach for Alzheimer's disease has involved the synthesis and evaluation of 1,8-naphthyridine derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as modulators of voltage-dependent Ca²⁺ channels. nih.gov Many of these compounds showed moderate, selective inhibition of AChE and also blocked L-subtype Ca²⁺ channels. nih.gov Interestingly, one derivative was found to have a slight "Ca²⁺-promoter" effect, which was linked to its cytoprotective properties against various toxic stimuli. nih.gov

Furthermore, research into monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases has included 1,8-naphthyridine derivatives. nih.gov A series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines were synthesized and found to be MAO-B inhibitors with potency in the low micromolar range. nih.gov The ability of these compounds to cross the blood-brain barrier is a crucial aspect of their potential for treating neurological disorders. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogsnih.govnih.govnih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental in drug discovery for understanding how chemical structure influences biological activity. oncodesign-services.comdrugdesign.org For 1,8-naphthyridine derivatives, SAR studies have been crucial in optimizing their therapeutic properties. nih.govnih.gov These studies involve systematically modifying the molecular structure and assessing the impact on biological activity to identify key structural features for potency and selectivity. oncodesign-services.com

In the context of anticancer activity, SAR studies on quinoline (B57606) and naphthyridine derivatives have revealed important structural requirements. nih.gov For 1,8-naphthyridines, an aminopyrrolidine group at C-7, a 2'-thiazolyl group at N-1, and a carboxy group at C-3 have been identified as essential for cytotoxic activity. nih.gov For antileishmanial activity, the SAR of 8-hydroxy naphthyridines indicated that the phenolic hydroxyl group and a triazole moiety were important for antiparasitic effects. nih.gov

Impact of Chloro Substitution on Biological Activitynih.govnih.gov

The position and nature of substituents on the 1,8-naphthyridine ring significantly influence biological activity. The presence of a chloro group, in particular, has been shown to have a notable impact.

In a series of hydrazono and azo derivatives of 1,8-naphthyridine, the presence of a 4-chloro substituent on the phenyl ring of the pyrazolinone and pyrazole (B372694) nucleus was linked to their antibacterial and antifungal activity. nih.gov Similarly, 2-chloro-1,8-naphthyridine-3-carbaldehyde demonstrated moderate to high activity against E. coli and S. pyogenes, respectively. nih.gov

Furthermore, in the development of antibiotic activity enhancers, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide was one of the derivatives studied for its ability to modulate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. nih.gov The results suggested a structure-activity relationship where these derivatives could potentiate the effects of existing antibiotics. nih.gov

In the context of antileishmanial agents, N-(4-chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide was synthesized as part of an effort to understand the SAR of 7-carboxamide analogues. nih.gov

Role of Methyl Group and Other Substituents

The biological activity of 1,8-naphthyridine derivatives is significantly influenced by the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications, such as the addition or alteration of a methyl group, can lead to profound changes in pharmacological properties.

The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can impact a molecule's potency, selectivity, and pharmacokinetic profile. nih.gov In the context of 1,8-naphthyridine derivatives, the strategic placement of methyl groups has been shown to enhance biological activities. For instance, studies on bis-(3-indolyl)methane phosphonate (B1237965) derivatives revealed that compounds methylated at the 5-position of the bis-indole core exhibited increased potency in inhibiting the proliferation of ovarian and lung cancer cell lines compared to their unmethylated counterparts. nih.gov Similarly, the introduction of a methyl group at the 8-position of a tetrahydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine core resulted in a significant increase in potency. nih.gov Nalidixic acid, a foundational antibiotic of the naphthyridine class, notably features a methyl group at the C-7 position of the 1,8-naphthyridine ring. nih.gov

Beyond the methyl group, other substituents play a crucial role in defining the therapeutic potential of 1,8-naphthyridine derivatives. The presence of an ethyl group at the N-1 position has been associated with improved broad-spectrum biological activities, including antimicrobial, antitumor, and antioxidant effects. researchgate.net Furthermore, the introduction of a fluorine atom or a fluorinated substituent at the C-6 position often leads to a significant enhancement of antimicrobial activity. researchgate.netresearchgate.net Modifications at the C-3 position are also common, with the incorporation of various secondary amines being shown to enhance binding efficiency and potency towards targets like the Adenosine A2A receptor. nih.gov The addition of bulky or aromatic groups at different positions can modulate the molecule's interaction with its target, as seen in derivatives designed for anticancer or antihistaminic activity. researchgate.netnih.gov These findings underscore the importance of substituent manipulation in the rational design of novel 1,8-naphthyridine-based therapeutic agents. nih.gov

Molecular Docking and In Silico Studies for Target Interaction and Mechanism of Action

Computational methods, particularly molecular docking and other in silico studies, have become indispensable tools for elucidating the structure-activity relationships and mechanisms of action of 1,8-naphthyridine derivatives. These studies provide valuable insights into how these compounds bind to their biological targets at a molecular level, guiding the synthesis of more potent and selective agents. nih.govrsc.org

Molecular docking simulations have been extensively used to predict the binding modes and affinities of 1,8-naphthyridine derivatives with various biological targets. For example, in the development of potential anti-Parkinson's agents, docking studies were used to assess the binding efficiency of newly synthesized derivatives towards the Adenosine A2A receptor. nih.gov These studies predicted that compounds with specific secondary amine modifications at the 3rd position could act as A2A receptor antagonists, with certain derivatives showing high docking scores and favorable binding energies. nih.gov Similarly, docking studies on novel 1,8-naphthyridine derivatives against the human estrogen receptor (PDB ID: 1ERR) identified compounds with superior binding energy compared to the standard drug Tamoxifen, suggesting their potential as anti-breast cancer agents. researchgate.net

In silico studies are also employed to understand the mechanism of action. For anti-mycobacterial 1,8-naphthyridine analogues, molecular docking was performed against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis (PDB ID: 4TZK), a presumed target. nih.gov These simulations helped predict the binding interactions within the enzyme's active site, corroborating the potential mechanism of action. nih.gov In another study, docking of 1,8-naphthyridine derivatives into the binding site of topoisomerase II was performed to investigate their anticancer activity. The results showed that some compounds could intercalate with the DNA segment of the enzyme, similar to known topoisomerase inhibitors like Vosaroxin. researchgate.net Furthermore, computational tools like PASS (Prediction of Activity Spectra for Substances) and SwissADME are used to predict biological activities and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) before synthesis, streamlining the drug discovery process. nih.govijpba.info

| Derivative Series | Target | Key Findings from In Silico Studies | Reference(s) |

| 1,8-Naphthyridine-3-carboxamides | Adenosine A2A Receptor | Modification at the 3rd position with secondary amines enhances binding efficiency. Compounds 10c and 13b showed high docking scores and stable complex formation in MD simulations. | nih.gov |

| 1,8-Naphthyridine-3-carboxylic acids | Histamine H1 Receptor | Docking studies helped understand the molecular interaction and binding mode in the H1 receptor active site. Compound 5a1 showed promise. | nih.gov |

| 1,8-Naphthyridine derivatives | DNA Gyrase B | The 1,8-naphthyridine scaffold shows structural complementarity with the enzyme, suggesting a mechanism for antimicrobial activity. | japsonline.com |

| 2,7-Dimethyl-1,8-naphthyridine derivatives | Topoisomerase II | Compound 8b was predicted to intercalate with the DNA segment of topoisomerase II, similar to the reference drug Vosaroxin. | researchgate.net |

| 1,8-Naphthyridine-3-carbonitriles | M. tuberculosis InhA | Compound ANA-12 showed a favorable binding pattern in the active site of the InhA enzyme, supporting its anti-tubercular activity. | nih.gov |

| Phenyl-1,8-naphthyridine derivatives | Human Estrogen Receptor | Compounds C3 and C13 exhibited superior docking scores compared to the standard drug Tamoxifen, indicating potential as anti-breast cancer agents. | researchgate.net |

Development of Clinically Approved Drugs Containing Naphthyridine Scaffolds

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several clinically successful drugs, particularly in the antimicrobial field. nih.govtandfonline.com The journey began with the discovery of Nalidixic acid in 1962, the first-generation quinolone antibiotic, which is technically a 1,8-naphthyridin-4-one derivative. nih.gov It was introduced for treating urinary tract infections and laid the groundwork for the development of a vast class of related antibiotics.

Building upon the structure of Nalidixic acid, subsequent research led to the synthesis of fluoroquinolones, which incorporated a fluorine atom and a piperazine (B1678402) ring into the basic naphthyridine or quinolone structure, significantly broadening the spectrum of activity. Enoxacin, a second-generation fluoroquinolone, is a prominent example of a clinically used drug featuring the 1,8-naphthyridine core. researchgate.netresearchgate.net It demonstrated potent in vitro and in vivo antibacterial efficacy. researchgate.net

More recently, the 1,8-naphthyridine scaffold has been utilized in the development of anticancer agents. Vosaroxin is a notable example, identified as a quinolone derivative that inhibits topoisomerase II and has been investigated in clinical trials for treating acute myeloid leukemia. researchgate.netnih.gov While many derivatives show promise in preclinical studies for a wide range of diseases including cancer, neurodegenerative disorders, and inflammatory conditions, the most significant clinical success to date for the 1,8-naphthyridine scaffold remains in the realm of antibacterial agents. nih.govnih.gov

| Drug Name | Class | Primary Clinical Use | Key Structural Feature | Reference(s) |

| Nalidixic acid | First-generation quinolone antibiotic | Treatment of urinary tract infections | 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid | nih.govnih.gov |

| Enoxacin | Second-generation fluoroquinolone antibiotic | Treatment of various bacterial infections, including urinary tract and respiratory infections | 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid | researchgate.netresearchgate.net |

| Vosaroxin | Topoisomerase II inhibitor | Investigated for the treatment of acute myeloid leukemia (AML) | A quinolone derivative with structural similarities to the naphthyridine core | researchgate.netnih.gov |

Compound Names Mentioned

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,2-dimethyl-1,3-dioxane-4,6-dione |

| 2-aminonicotinaldehyde |

| 2-chloro-5-methylphenol |

| 2-methyl-1,8-naphthyridine |

| 2-methyl-1,8-naphthyridin-4-ol |

| 2-vinyl-1,8-naphthyridine |

| 4-Chloro-2-methyl-1,8-naphthyridine |

| 4-fluoro-2-methoxy |

| Acetone (B3395972) |

| Alatrofloxacin mesylate |

| Amfonelic acid |

| Benzene |

| Benzyl chloride |

| Chloroquine (B1663885) |

| Choline (B1196258) hydroxide (B78521) |

| Cyclohexane |

| Diethyl ethoxy methylene (B1212753) malonate |

| Enoxacin |

| Ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate |

| Fenofibrate |

| Gemifloxacin |

| Imidazole |

| Indole |

| Lithium cyanide |

| Malononitrile (B47326) |

| Methanol |

| Methyl 2,4-di-methoxy pyrimidine-5-carboxylate |

| Methyl cyanoacetate (B8463686) |

| N,O-acetal |

| N-hydroxyphthalimide |

| Nalidixic acid |

| Norfloxacin |

| p-chlorobenzylchloride |

| Phenylacetylene |

| Phosphorus oxychloride |

| Piperidine |

| Potassium fluoride |

| Purine |

| Pyrazole (B372694) |

| Pyridine (B92270) |

| Pyrimidine |

| Pyrrole |

| Pyrrolidine |

| Quinine |

| Quinoline (B57606) |

| Sodium cyanide |

| Sodium phenoxide |

| Sodium thiophenoxide |

| Sulfapyridine |

| Tazarotene |

| Thionyl chloride |

| Thiophene |

| Toluene |

| Tosufloxacin |

| Triethylamine |

| Trifluoroacetic acid |

| Trimethylsilylacetylene |

| Trovafloxacin mesylate |

| Tryptophan |

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For the 1,8-naphthyridine (B1210474) class of compounds, DFT has been employed to propose plausible reaction mechanisms. For instance, in the synthesis of 1,8-naphthyridine derivatives, quantum chemical calculations have been instrumental in understanding the role of catalysts and the favorability of certain reaction pathways. acs.org Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.

For 4-chloro-2-methyl-1,8-naphthyridine, DFT calculations could provide valuable data on:

Electron Distribution and Molecular Electrostatic Potential (MEP): Mapping the MEP would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the naphthyridine ring are expected to be electron-rich, while the carbon atom attached to the chlorine atom would be relatively electron-deficient.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals would indicate the parts of the molecule involved in electron donation and acceptance.

Bond Orders and Atomic Charges: These calculations would quantify the strength of the chemical bonds and the partial charges on each atom, offering a more detailed picture of the molecule's electronic landscape.

While no specific DFT data for this compound was found, studies on other heterocyclic systems demonstrate the utility of this approach.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For the 1,8-naphthyridine scaffold, MD simulations have been crucial in understanding how these molecules interact with biological targets. For example, in the study of novel naphthyridine derivatives as potential CDK8 inhibitors, MD simulations were used to explore the binding mode between the ligand and the receptor protein. nih.gov Similarly, MD simulations have been used to investigate the stability and intermolecular interactions of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues with the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. rsc.org

If applied to this compound, MD simulations could reveal:

Conformational Flexibility: Although the naphthyridine core is rigid, the methyl group can rotate. MD simulations would map the accessible conformations of the molecule in different environments (e.g., in water or a lipid bilayer).

Solvation and Hydration: These simulations can model the interactions of the molecule with surrounding water molecules, providing insights into its solubility and how it is stabilized in an aqueous environment.

Binding to Biomolecules: By placing this compound in a simulation with a target protein, MD can predict the stability of the complex, the key interacting residues, and the energetic contributions to binding. researchgate.net This is particularly relevant for drug design, where understanding the dynamics of the ligand-receptor complex is essential. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely pathways for chemical reactions, saving time and resources in experimental studies. For 1,8-naphthyridine derivatives, computational approaches have been used to elucidate reaction mechanisms. For instance, the Friedländer reaction, a common method for synthesizing naphthyridines, has been studied using quantum chemical calculations to understand the catalytic role of ionic liquids and the influence of hydrogen bonding on product yield. acs.org

For this compound, theoretical predictions could be used to:

Identify Reactive Sites: Based on the electronic structure calculations (see section 6.1), the most probable sites for substitution, addition, or elimination reactions can be identified.

Model Transition States: By calculating the energy of transition states for various potential reactions, the most energetically favorable pathways can be determined.

Explore Reaction Conditions: The effect of different solvents, temperatures, and catalysts on the reaction outcome can be simulated, guiding the design of synthetic routes.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict the spectroscopic properties of a molecule, which can be a valuable tool for confirming its identity and structure. While specific predicted spectra for this compound are not available, the methodologies are well-established for related compounds. For instance, DFT calculations have been used to predict the IR, NMR, and UV-Vis spectra of various naphthalimide and aniline (B41778) derivatives. nih.govresearchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental data to aid in signal assignment.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed, helping to interpret the experimental IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths, which can be correlated with the observed UV-Vis spectrum.

These predictions are valuable for confirming the successful synthesis of the target compound and for understanding its electronic transitions.

Mechanistic Insights into Biological Activity from Computational Models

Computational models are invaluable for understanding how a molecule exerts its biological effects at a molecular level. For the 1,8-naphthyridine class of compounds, which are known for a wide range of biological activities including anticancer and antimicrobial effects, computational models have been extensively used. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For 1,8-naphthyridine derivatives, docking studies have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for their inhibitory activity against targets like CDK8 and Mycobacterium tuberculosis enzymes. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. For naphthyridine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand how different substituents on the naphthyridine ring affect their cytotoxic activity. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative charge, or hydrogen bonding character increases or decreases activity.

Table 2: Example of a 3D-QSAR Study on Naphthyridine Derivatives

| Model | Statistical Parameter | Value nih.gov | Interpretation |

| CoMFA | q² | 0.857 | Good internal predictive ability |

| r² | 0.984 | Good correlation between predicted and actual activity | |

| r²_pred | 0.966 | Good external predictive ability | |

| CoMSIA | q² | 0.777 | Good internal predictive ability |

| r² | 0.959 | Good correlation between predicted and actual activity | |

| r²_pred | 0.941 | Good external predictive ability |

Note: This table presents data from a 3D-QSAR study on a series of naphthyridine derivatives against the HeLa cell line and is not specific to this compound. It illustrates the robustness of such models for this class of compounds.

Through these computational approaches, a detailed understanding of the mechanism of action of this compound could be achieved, guiding the design of more potent and selective analogues.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes

While classical methods like the Conrad-Limpach and Skraup reactions have been traditionally used for constructing the 1,8-naphthyridine (B1210474) core, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. sci-hub.se There is a growing interest in "greener" chemistry, which suggests a move towards methodologies that reduce waste and avoid harsh conditions. tandfonline.com Future exploration may involve the application of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions like the Suzuki coupling, which has been successfully used for related naphthyridine systems. rsc.org One-pot synthesis procedures and flow chemistry techniques could also be adapted to streamline the production of 4-Chloro-2-methyl-1,8-naphthyridine and its analogs, enhancing yield, purity, and scalability.

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

The 4-chloro and 2-methyl groups on the 1,8-naphthyridine ring are strategic handles for chemical modification, allowing for the systematic design of advanced derivatives. The chlorine atom at the C4 position is a versatile leaving group, enabling nucleophilic substitution reactions to introduce a wide array of functional groups. Research efforts are directed towards synthesizing new series of derivatives with improved biological efficacy and target selectivity.

For instance, modifications at the C3 position by introducing carboxamide functionalities have yielded compounds with potent cytotoxicity against various cancer cell lines. tandfonline.com Similarly, designing derivatives based on a molecular hybridization approach has led to the discovery of 1,8-naphthyridine-3-carbonitriles with significant anti-tuberculosis activity. nih.gov Future work will likely involve computational modeling and structure-activity relationship (SAR) studies to rationally design molecules with optimized interactions with specific biological targets, such as enzymes or receptors. nih.gov

Table 1: Examples of Bioactive 1,8-Naphthyridine Derivatives

| Compound Class | Modification | Biological Activity | Reference |

|---|---|---|---|

| 1,8-Naphthyridine-3-carboxamides | Halogen substitution | Anticancer | tandfonline.com |

| 1,8-Naphthyridine-3-carbonitriles | Hybridization with piperazine (B1678402) and nitrofuran | Anti-tuberculosis | nih.gov |

Further Elucidation of Mechanism of Action at Molecular Level

While numerous 1,8-naphthyridine derivatives have demonstrated promising biological activities, a detailed understanding of their mechanism of action at the molecular level is often an area requiring further investigation. nih.gov For example, some derivatives are known to target mammalian Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. tandfonline.com In the context of infectious diseases, specific derivatives have been studied for their binding patterns with key bacterial enzymes like enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. nih.gov

Future research must employ advanced biochemical and biophysical techniques, including X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy, to elucidate the precise binding modes and interactions between this compound derivatives and their protein targets. Molecular dynamics simulations can further complement these experimental studies by providing insights into the stability and conformational changes of the drug-target complex. nih.gov This deeper mechanistic understanding is critical for optimizing lead compounds and overcoming potential drug resistance.

Development of this compound as a Scaffold for Multi-Target Drugs

The inherent ability of the 1,8-naphthyridine scaffold to interact with multiple biological targets makes it an attractive platform for the development of multi-target drugs. nih.govnih.gov This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are dysregulated. The diverse range of activities reported for this scaffold—including anticancer, anti-inflammatory, and antimicrobial effects—highlights its potential. tandfonline.comnih.gov

A notable area of future research is the development of 1,8-naphthyridine derivatives as antibiotic adjuvants. Studies have shown that while some derivatives lack direct antibacterial activity, they can potentiate the effect of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains. nih.gov This synergistic approach suggests a mechanism that may involve inhibiting bacterial resistance mechanisms, such as efflux pumps. tandfonline.comnih.gov Developing derivatives of this compound that can simultaneously inhibit bacterial growth and overcome resistance would be a significant advancement in combating infectious diseases.

Application in Other Therapeutic Areas

The broad biological profile of 1,8-naphthyridine derivatives opens up avenues for their application in a wide array of therapeutic areas beyond their well-established anticancer and antimicrobial roles. nih.govnih.gov Reviews of the scaffold highlight its potential in treating:

Neurological Disorders : Including Alzheimer's disease and depression. nih.gov

Inflammatory Diseases : Due to the downregulation of pro-inflammatory cytokines. tandfonline.com

Viral Infections : Such as HIV, with some derivatives acting as potent inhibitors of viral enzymes. nih.govacs.org

Other Conditions : Including osteoporosis, allergies, malaria, and hypertension. nih.gov

Future research will focus on screening libraries of this compound derivatives against a wider range of biological targets associated with these diseases. The versatility of the scaffold allows for fine-tuning of its physicochemical properties to meet the specific requirements for different therapeutic indications. nih.gov

Advanced Materials Science Applications (e.g., Ligands in Catalysis, Organic Light-Emitting Diodes)

Beyond pharmacology, the unique electronic and photophysical properties of the 1,8-naphthyridine core make it a promising candidate for applications in advanced materials science. A particularly active area of research is its use in Organic Light-Emitting Diodes (OLEDs). researchgate.net Naphthyridine-based compounds have been investigated as n-type (electron-transport) materials and as fluorescent emitters in OLED devices. rsc.orgresearchgate.net They exhibit high thermal stability and can be chemically modified to tune their emission color and photoluminescence quantum yields. researchgate.net